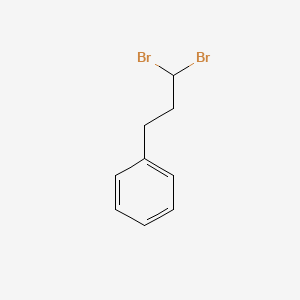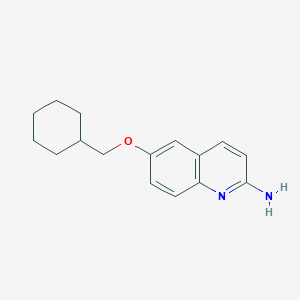![molecular formula C32H26AlClN8 B14122220 38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14122220.png)
38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17173110,17128,3502,708,37011,16020,25026,39It is widely used in photodynamic therapy (PDT) and sonodynamic therapy (SDT) for cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aluminum phthalocyanine disulfonate involves the reaction of phthalic anhydride with urea and aluminum chloride in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of aluminum phthalocyanine disulfonate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum phthalocyanine disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation states of the compound, while substitution reactions can yield various substituted derivatives.
Applications De Recherche Scientifique
Aluminum phthalocyanine disulfonate has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions.
Biology: Employed in studies involving cellular imaging and tracking.
Medicine: Utilized in photodynamic therapy (PDT) and sonodynamic therapy (SDT) for cancer treatment.
Industry: Applied in the development of light-sensitive materials and dyes.
Mécanisme D'action
The mechanism of action of aluminum phthalocyanine disulfonate involves the generation of reactive oxygen species (ROS) upon exposure to light or ultrasound. These ROS cause damage to cellular components, leading to cell death. The compound targets cellular membranes and organelles, disrupting their function and integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc phthalocyanine disulfonate
- Iron phthalocyanine disulfonate
- Copper phthalocyanine disulfonate
Uniqueness
Aluminum phthalocyanine disulfonate is unique due to its high efficiency as a photosensitizer and its ability to generate ROS under both light and ultrasound exposure. This dual functionality makes it particularly effective in cancer treatment compared to other similar compounds.
Propriétés
Formule moléculaire |
C32H26AlClN8 |
|---|---|
Poids moléculaire |
585.0 g/mol |
Nom IUPAC |
38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-17,23,25,31,33,36-40H;;1H/q-2;+3;/p-1 |
Clé InChI |
SKGWCDGKEYGCJK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C6N4[Al](N7C(=C8C=CC=CC8=C7NC9C1C=CC=CC1=C(N9)N6)N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


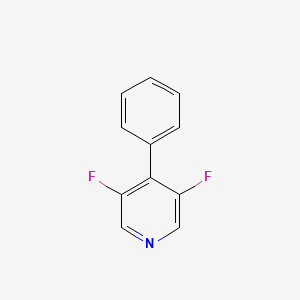
![Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)
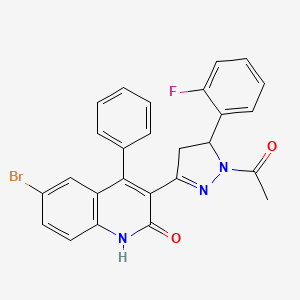
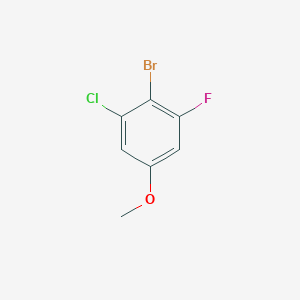
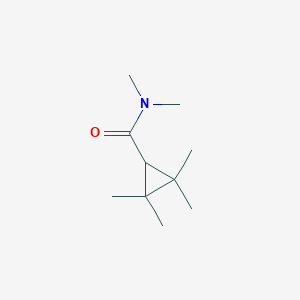

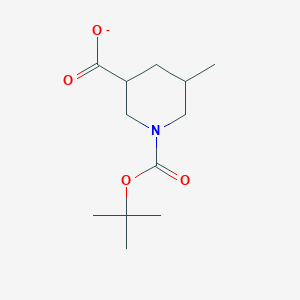
![4-[(4-Methylphenyl)sulfanyl]oxane](/img/structure/B14122181.png)
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
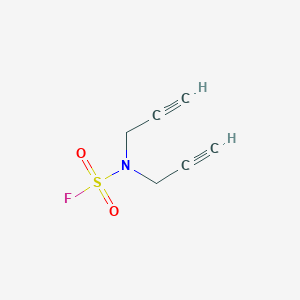
![3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
